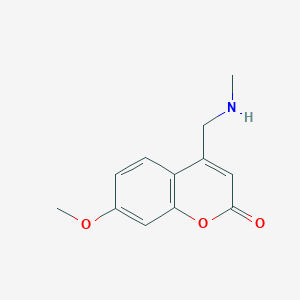

4-Methylaminomethyl-7-methoxycoumarin

描述

Structure

3D Structure

属性

分子式 |

C12H13NO3 |

|---|---|

分子量 |

219.24 g/mol |

IUPAC 名称 |

7-methoxy-4-(methylaminomethyl)chromen-2-one |

InChI |

InChI=1S/C12H13NO3/c1-13-7-8-5-12(14)16-11-6-9(15-2)3-4-10(8)11/h3-6,13H,7H2,1-2H3 |

InChI 键 |

GWMGUFTYUOYYQV-UHFFFAOYSA-N |

规范 SMILES |

CNCC1=CC(=O)OC2=C1C=CC(=C2)OC |

产品来源 |

United States |

Photophysical Investigations of 4 Methylaminomethyl 7 Methoxycoumarin and Analogous Coumarin Fluorophores

Electronic Transitions and Excited State Dynamics

Absorption and Emission Spectral Characteristics

A thorough investigation in this area would require experimental data detailing the absorption and emission maxima of 4-Methylaminomethyl-7-methoxycoumarin in various organic solvents. This would typically be presented in a data table format, showcasing the wavelengths of maximum absorption (λabs) and emission (λem), along with the molar extinction coefficients (ε). Such data is fundamental to understanding the electronic transitions of the molecule. For instance, studies on closely related 7-methoxycoumarins reveal that the primary electronic transition is typically a π-π* transition. The position of the methylaminomethyl group at the 4-position is expected to influence the energy of this transition.

Fluorescence Quantum Yield Determination Methodologies and Analysis

To report on this subsection, experimental values for the fluorescence quantum yield (Φf) of this compound would be essential. The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. Methodologies for its determination often involve relative measurements against a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or rhodamine 6G. The analysis would involve discussing how the quantum yield is affected by the molecular structure and the solvent environment.

Time-Resolved Fluorescence Spectroscopy and Excited State Lifetimes

This subsection would necessitate data from time-resolved fluorescence spectroscopy experiments to determine the excited-state lifetime (τf) of this compound. The lifetime of the excited state is a key parameter that provides insight into the dynamics of the de-excitation processes, including both radiative (fluorescence) and non-radiative decay pathways.

Solvent-Dependent Photophysical Behavior (Solvatochromism)

Influence of Solvent Polarity on Emission Spectra

A comprehensive analysis of solvatochromism would require a systematic study of the absorption and emission spectra of this compound in a range of solvents with varying polarities. The resulting data, typically presented in a table, would show the shift in the emission maximum as a function of solvent polarity. This phenomenon, known as a Stokes shift, provides valuable information about the change in the dipole moment of the molecule upon excitation.

Interplay of Solute-Solvent Interactions and Intramolecular Charge Transfer (ICT/TICT) States

Discussion in this section would be heavily reliant on the experimental observations from solvatochromism studies. The presence of an electron-donating methoxy (B1213986) group at the 7-position and a potentially electron-donating or -withdrawing methylaminomethyl group at the 4-position suggests the likelihood of intramolecular charge transfer (ICT) upon photoexcitation. In polar solvents, stabilization of this charge-separated excited state can lead to significant red-shifts in the emission spectra. More complex phenomena, such as the formation of a twisted intramolecular charge transfer (TICT) state, could also be at play, which would be investigated through temperature-dependent and time-resolved studies.

pH-Dependent Photophysical Mechanisms

The fluorescence of many coumarin (B35378) dyes is intricately linked to their chemical environment, particularly the pH. This sensitivity is often attributed to the presence of acidic or basic functional groups on the coumarin scaffold, which can undergo protonation or deprotonation, thereby altering the electronic structure and, consequently, the photophysical properties of the molecule. For coumarins bearing amino groups, this pH-dependent behavior is particularly pronounced and forms the basis for their use as fluorescent pH indicators.

Protonation Effects on Fluorescence Characteristics

The fluorescence characteristics of aminocoumarins are highly susceptible to changes in pH due to the protonation of the amino group. In the case of this compound, the key functional group responsible for its pH sensitivity is the methylaminomethyl group at the 4-position. The nitrogen atom in this group can accept a proton in acidic conditions.

This protonation event induces a significant change in the intramolecular charge transfer (ICT) character of the molecule. In its neutral form, the amino group acts as an electron donor, participating in an ICT process from the amino group to the electron-accepting lactone part of the coumarin ring upon photoexcitation. This ICT state is responsible for the characteristic fluorescence emission of the molecule.

When the amino group becomes protonated in an acidic environment, its electron-donating ability is significantly diminished. This disruption of the ICT process leads to a notable alteration in the fluorescence spectrum. Typically, the protonated form of the coumarin exhibits a fluorescence emission at a different wavelength compared to the neutral form. For many aminocoumarins, protonation leads to a bathochromic (red) shift in the emission spectrum. This phenomenon is attributed to the increased electron-withdrawing nature of the protonated amino group, which can lead to a more polarized excited state and thus a lower energy emission.

While specific data for this compound is not extensively available in the public domain, studies on analogous compounds provide valuable insights. For instance, derivatives of 7-amino-4-methylcoumarin (B1665955) have been shown to exhibit significant pH-dependent fluorescence. nih.gov Similarly, other aminocoumarin-based sensors demonstrate a ratiometric response to acidic pH, where protonation of a nitrogen-containing group, such as pyridine (B92270), enhances the ICT process and results in a substantial red shift in fluorescence emission. frontiersin.orgrsc.org For example, a sensor with a 7-diethylamino-coumarin fluorophore showed a fluorescence emission shift from 529 nm to 616 nm upon a decrease in pH from 8.35 to 2.36. rsc.org

It is important to note that the 7-methoxy group is generally not considered to be pH-sensitive within a typical physiological pH range. Therefore, the observed pH-dependent fluorescence changes in this compound can be primarily ascribed to the protonation of the 4-methylaminomethyl substituent.

Table 1: Analogous Aminocoumarin pH-Dependent Fluorescence

| Coumarin Derivative Analogue | pH Condition | Emission Maximum (λem) | Reference |

| 7-diethylamino-coumarin derivative | Alkaline (pH 8.35) | 529 nm | rsc.org |

| 7-diethylamino-coumarin derivative | Acidic (pH 2.36) | 616 nm | rsc.org |

| 7-Hydroxy-4-methylcoumarin | High pH (7.12-10.3) | ~455 nm | caymanchem.com |

| 7-Hydroxy-4-methylcoumarin | Low pH (1.97-6.72) | ~445 nm | caymanchem.com |

This table presents data from analogous compounds to illustrate the principle of pH-dependent fluorescence in aminocoumarins.

Ratiometric Fluorescence Response Strategies for pH Sensing

The distinct fluorescence emission spectra of the protonated and neutral forms of aminocoumarins like this compound make them ideal candidates for ratiometric pH sensing. Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths. This approach offers significant advantages over intensity-based measurements, as it can be independent of the probe concentration, excitation light intensity, and photobleaching, leading to more accurate and reliable pH measurements.

The strategy for employing an aminocoumarin as a ratiometric pH sensor is based on the equilibrium between its neutral (B) and protonated (BH+) forms:

B + H+ ⇌ BH+

In an acidic environment, the equilibrium shifts towards the protonated form (BH+), leading to an increase in the fluorescence intensity at its characteristic emission wavelength. Conversely, in a neutral or alkaline environment, the neutral form (B) dominates, resulting in a stronger emission at its corresponding wavelength. By monitoring the ratio of the fluorescence intensities of the BH+ and B forms (IBH+ / IB), a quantitative measure of the pH can be obtained.

The pKa of the fluorophore, which is the pH at which the concentrations of the neutral and protonated forms are equal, is a critical parameter for a ratiometric pH sensor. The optimal sensing range of the probe is typically centered around its pKa value. For aminocoumarins, the pKa can be tuned by modifying the substituents on the coumarin ring, allowing for the design of sensors for specific pH ranges. For instance, a coumarin-based sensor with a pyridine receptor was developed to have a pKa of 5.36, making it suitable for detecting acidic pH fluctuations in biological fluids and living cells. frontiersin.orgrsc.org

Table 2: Ratiometric pH Sensing Parameters for an Analogous Coumarin-Based Sensor

| Parameter | Value | Reference |

| Fluorophore | 7-diethylamino-coumarin with pyridine receptor | rsc.org |

| pH Range for Linear Response | 4.0 - 6.5 | rsc.org |

| pKa | 5.36 | rsc.org |

| Emission Ratio Change (I529nm / I616nm) | From 8.58 to 0.09 | rsc.org |

This table provides an example of the ratiometric response of an analogous coumarin-based pH sensor.

The development of such ratiometric probes based on the this compound scaffold holds promise for applications in various fields, including cell biology, to monitor intracellular pH changes, and in materials science, for the development of pH-sensitive materials.

Computational Chemistry Approaches for 4 Methylaminomethyl 7 Methoxycoumarin Photophysics and Rational Design

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as workhorse methods in computational chemistry for investigating the electronic structure and excited-state properties of molecules. natscidiscovery.comrsc.org These approaches offer a favorable balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules like 4-Methylaminomethyl-7-methoxycoumarin.

Ground and Excited State Geometry Optimization

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in both the electronic ground state (S₀) and the first excited state (S₁). This process, known as geometry optimization, is crucial as the molecular geometry can significantly influence the photophysical properties. nsf.gov DFT methods, often employing hybrid functionals like B3LYP, are commonly used to optimize the ground state geometry. natscidiscovery.comresearchgate.net For the excited state, TD-DFT is the method of choice, allowing for the calculation of the optimized geometry of the molecule after it has absorbed a photon. cardiff.ac.ukjoaquinbarroso.com

The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. nsf.govnih.gov Comparing the optimized geometries of the ground and excited states reveals structural changes that occur upon photoexcitation. For instance, in many coumarin (B35378) derivatives, an intramolecular charge transfer (ICT) from the electron-donating group at the 7-position to the electron-withdrawing lactone ring can lead to a more planar and rigid structure in the excited state. rsc.org This structural rearrangement is a key factor in determining the fluorescence properties of the molecule.

| Parameter | Ground State (S₀) | Excited State (S₁) | Computational Method |

|---|---|---|---|

| Bond Lengths | Calculated using DFT | Calculated using TD-DFT | e.g., B3LYP/6-311G+(d,p) |

| Bond Angles | Calculated using DFT | Calculated using TD-DFT | e.g., B3LYP/6-311G+(d,p) |

| Dihedral Angles | Calculated using DFT | Calculated using TD-DFT | e.g., B3LYP/6-311G+(d,p) |

Simulation of Absorption and Emission Spectra

Once the optimized geometries of the ground and excited states are obtained, TD-DFT can be used to simulate the electronic absorption and emission spectra. rsc.org The absorption spectrum corresponds to the electronic transitions from the ground state to various excited states (vertical excitations), while the emission (fluorescence) spectrum arises from the transition from the first excited state back to the ground state.

The calculated absorption and emission wavelengths are highly sensitive to the chosen functional and basis set. nih.gov Therefore, it is common practice to benchmark the computational results against experimental data for similar coumarin derivatives to ensure the reliability of the chosen theoretical level. nih.gov For instance, the absorption maximum of the related compound 7-Methoxycoumarin-4-acetic acid has been experimentally determined to be around 323.8 nm. omlc.org Such data provides a valuable reference for validating the computational methodology.

| Property | Computational Approach | Key Insights |

|---|---|---|

| Absorption Spectrum (λabs) | TD-DFT vertical excitation energies from S₀ geometry | Predicts the wavelengths of light the molecule absorbs. |

| Emission Spectrum (λem) | TD-DFT vertical de-excitation energies from S₁ geometry | Predicts the color of the emitted light (fluorescence). |

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Structure Investigations

To gain a deeper understanding of the electronic transitions, a molecular orbital (MO) analysis is performed. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as the transition between these two orbitals often dominates the lowest energy absorption band. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a qualitative indication of the molecule's excitability. nih.gov

Analysis of the spatial distribution of the HOMO and LUMO can reveal the nature of the electronic transition. researchgate.net In many coumarins, the HOMO is localized on the electron-rich part of the molecule (the 7-methoxy group and the benzene (B151609) ring), while the LUMO is concentrated on the electron-deficient lactone moiety. researchgate.net An electronic transition from the HOMO to the LUMO therefore corresponds to an intramolecular charge transfer (ICT), which is a hallmark of many fluorescent dyes. rsc.org

Advanced Computational Models for Solvation Effects

The photophysical properties of coumarins are often highly sensitive to the surrounding environment, particularly the polarity of the solvent. Therefore, it is crucial to incorporate solvent effects into the computational models.

Continuum Solvation Models (PCM)

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. wikipedia.org This approach is computationally efficient and can provide a good qualitative description of how the solvent polarity affects the absorption and emission spectra. nih.govwikipedia.org In the PCM framework, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. wikipedia.org The integral equation formalism (IEF) version of PCM is a popular and robust implementation. wikipedia.org

Explicit Solvation Models

For a more detailed and accurate description of solute-solvent interactions, especially in cases where specific interactions like hydrogen bonding are important, explicit solvation models are employed. arxiv.org In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. arxiv.org This allows for a direct investigation of the formation and dynamics of hydrogen bonds between the coumarin and the solvent molecules. For instance, studies on the related 7-methoxy-4-methylcoumarin (B191837) have utilized explicit water molecules to investigate hydrogen bonding interactions. rsc.org While computationally more demanding, explicit solvation models can provide invaluable insights into the specific molecular interactions that govern the photophysical behavior in solution. arxiv.org

Investigation of Excited State Processes, e.g., Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical reaction that can occur in molecules possessing both proton-donating and proton-accepting groups within close proximity. This process involves the transfer of a proton in the electronically excited state, leading to the formation of a transient tautomer with distinct photophysical properties, most notably a large Stokes shift (a significant difference between the absorption and emission maxima). nih.govnih.gov In many coumarin derivatives, particularly those with a hydroxyl group, ESIPT is a well-documented phenomenon. nih.gov For instance, in 7-hydroxycoumarin derivatives, the hydroxyl group acts as the proton donor and the carbonyl oxygen of the pyrone ring acts as the proton acceptor. nih.gov Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen increase, facilitating a rapid, often barrier-free, proton transfer. nih.govrsc.org

However, for this compound, a classic ESIPT mechanism is structurally unlikely. The molecule lacks the requisite acidic proton donor, such as a hydroxyl or even a primary amino group, directly conjugated with the pyrone ring's carbonyl group. The methoxy (B1213986) group at the 7-position is not a proton donor. While the secondary amine in the 4-methylaminomethyl substituent does contain an N-H bond, its geometric position and orientation relative to the carbonyl acceptor are not favorable for the formation of the stable six-membered ring transition state that typically facilitates ultrafast ESIPT.

Computational studies on related systems support this assessment. Theoretical investigations into aminocoumarins have focused on processes like intramolecular charge transfer (ICT), strengthening of intermolecular hydrogen bonds with solvent molecules in the excited state, and rotational dynamics, rather than ESIPT. researchgate.netnih.gov For the related compound 7-methoxycoumarin (B196161) (7MC), computational studies investigating its interaction with guanine (B1146940) revealed that while a proton-coupled electron transfer can occur from guanine to 7MC in the excited state, this is an intermolecular process facilitated by hydrogen bonding. rsc.org This suggests that while the coumarin core can participate in excited-state proton acceptance, an internal proton source is necessary for ESIPT.

Therefore, for this compound, other excited-state deactivation pathways are expected to dominate its photophysics. These include intramolecular charge transfer (ICT) from the electron-donating methoxy and aminomethyl groups to the electron-accepting lactone portion of the molecule, fluorescence from the locally excited state, and non-radiative decay processes. Computational investigations would therefore focus on characterizing the nature of the lowest excited states (e.g., ICT vs. locally excited), solvent-dependent stabilization of these states, and potential energy surfaces for rotational or conformational changes rather than ESIPT.

Computational Prediction of Electronic Properties and Structure-Property Relationships

Computational methods are indispensable for predicting the electronic properties of molecules like this compound and establishing clear relationships between their chemical structure and photophysical behavior. Techniques ranging from Density Functional Theory (DFT) to advanced machine learning models provide deep insights into molecular properties that govern their function as fluorophores.

A fundamental property influencing the photophysics of coumarin derivatives is the molecular dipole moment in the ground state (μg) and the first singlet excited state (μe). The change in dipole moment upon excitation (Δμ = μe - μg) is particularly critical as it dictates the extent of interaction with the molecular environment and is responsible for the solvatochromic effects commonly observed for these dyes, where the absorption and emission wavelengths shift with solvent polarity. nih.gov

For many coumarin derivatives, especially those with electron-donating groups like amino or methoxy groups, computational studies consistently show that the excited state is significantly more polar than the ground state (i.e., μe > μg). nih.govphyschemres.orgresearchgate.net This increase is attributed to a substantial redistribution of electron density upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT). The electron density shifts from the electron-donating substituents towards the electron-withdrawing carbonyl group of the coumarin core. physchemres.org

Computational methods such as DFT and Time-Dependent DFT (TD-DFT) are routinely used to calculate these dipole moments. physchemres.orgclaremont.edu Experimentally, these values can be estimated using solvatochromic shift methods, which analyze the change in Stokes shift in various solvents using equations like the Lippert-Mataga, Bakhshiev, or Kawski-Chamma-Viallet equations. nih.govresearchgate.net

| Coumarin Derivative | μg (Debye) | μe (Debye) | Δμ (Debye) | Method |

|---|---|---|---|---|

| 7-amino-4-methylcoumarin (B1665955) (C120) | 5.8 | 8.1 | 2.3 | Time-Resolved Microwave Dielectric Absorption |

| 7-diethylamino-4-methylcoumarin (B84069) (C1) | 5.8 | 11.9 | 6.1 | Time-Resolved Microwave Dielectric Absorption |

| Coumarin 153 | 6.5 | 10.3 | 3.8 | Time-Resolved Microwave Dielectric Absorption |

| Coumarin 102 | 6.4 (PBE0/TDDFT) | ~11.4 (PBE0/TDDFT) | ~5.0 | Computational (Finite Field) |

| Coumarin 343 | 6.3 (PBE0/TDDFT) | ~11.3 (PBE0/TDDFT) | ~5.0 | Computational (Finite Field) |

This table presents experimental and computational dipole moment values for several 7-aminocoumarin (B16596) derivatives, which are structurally related to this compound. Data sourced from researchgate.netclaremont.edu. The values illustrate the significant increase in dipole moment upon electronic excitation, a characteristic feature of this class of fluorophores.

The rational design of new fluorophores with tailored properties has been significantly accelerated by the application of machine learning (ML). rsc.orgnih.gov For coumarin derivatives, ML models have been successfully developed to predict key optical properties, such as absorption and emission wavelengths, with high accuracy, often rivaling or exceeding the precision of more computationally expensive quantum mechanical calculations for large-scale screening. nih.govacs.orgnih.gov

These advanced computational approaches move beyond the one-molecule-at-a-time paradigm of traditional DFT and leverage large experimental databases to learn complex, non-linear structure-property relationships. acs.orgresearchgate.net A key challenge is to represent the molecular structure in a way that the ML model can effectively use. Recent studies have introduced novel molecular representations specifically for this purpose.

One successful approach involves a Gaussian-weighted graph convolution (GWGC) method combined with subgraph modular input (SMI) . acs.orgnih.gov

Graph Convolution: The molecule is treated as a graph where atoms are nodes and bonds are edges. Graph convolution operations allow the model to learn about an atom's environment by aggregating information from its neighbors, accounting for interatomic effects. acs.org

Subgraph Modular Input (SMI): This technique deconstructs the coumarin derivative into a core scaffold and its various substituents. acs.orgnih.gov By modularizing the input, the model can learn the specific influence of different substituent groups at different positions on the coumarin core, providing a deeper understanding of the structure-property relationship. acs.org

Future Research Directions and Outlook for 4 Methylaminomethyl 7 Methoxycoumarin Research

Development of Novel Synthetic Routes for Complex Architectures

Future synthetic research will likely move beyond traditional methods like the Pechmann condensation or Knoevenagel condensation, which are common for creating the basic coumarin (B35378) core. researchgate.netresearchgate.net The focus will shift towards developing more intricate molecular architectures built upon the 4-Methylaminomethyl-7-methoxycoumarin framework. This involves creating multi-component systems where the coumarin unit acts as a central signaling component.

Advanced palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a powerful strategy to attach various aryl or heteroaryl groups to the coumarin structure. nih.gov This approach could be adapted to introduce diverse functionalities to the this compound scaffold, enabling the fine-tuning of its electronic and photophysical properties for specific applications. The development of "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed, is a key area of interest to enhance properties like intramolecular charge transfer (ICT). nih.gov Research into creating extended π-conjugated systems by linking the coumarin to other aromatic units is another promising direction, potentially leading to materials with red-shifted absorption and emission spectra. researchgate.netresearchgate.net

Advanced Photophysical Characterization Techniques for Dynamic Processes

While standard spectroscopic measurements provide a foundational understanding, future research will necessitate the use of advanced techniques to probe the dynamic behavior of this compound in various environments. The inherent sensitivity of coumarin derivatives to their surroundings makes them ideal candidates for studying complex, time-resolved phenomena. nih.gov

Techniques such as time-resolved fluorescence spectroscopy will be crucial for understanding the excited-state dynamics, including processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT). Investigating the solvatochromic properties, which is the change in color with solvent polarity, using various solvent systems will continue to be important. researchgate.netnih.gov This allows for the experimental determination of changes in the dipole moment upon excitation, providing insight into the electronic redistribution in the excited state. nih.gov Furthermore, studying the acidochromic (pH-dependent) and ion-responsive fluorescence behavior will be critical for developing sensors. nih.gov

Integration of Multi-Scale Computational Modeling with Experimental Data

The synergy between experimental work and theoretical calculations is indispensable for modern chemical research. For this compound, computational modeling will play a predictive and explanatory role. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose. nih.govmdpi.com

Future work will focus on using these methods to:

Predict Photophysical Properties: Calculate absorption and emission spectra, transition energies, and quantum yields to guide synthetic efforts toward molecules with desired optical characteristics. nih.govmdpi.com

Analyze Electronic Structure: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the electronic transitions and reactivity of the molecule. nih.govmdpi.com

Simulate Environmental Effects: Employ models like the Polarizable Continuum Model (PCM) to simulate how different solvents affect the molecule's optical properties, corroborating experimental solvatochromism studies. mdpi.com

Elucidate Reaction Mechanisms: Model potential synthetic pathways or the mechanisms of interaction with target analytes to refine the design of sensors and materials.

Integrating these quantum chemical calculations with experimental results from spectroscopy and cyclic voltammetry provides a comprehensive understanding of the structure-property relationships of coumarin derivatives. nih.gov

Expansion of Sensing and Imaging Capabilities for Complex Biological Systems

The excellent fluorescence properties of coumarins make them prime candidates for bio-imaging and sensing applications. nih.gov Future research on this compound will likely concentrate on harnessing its structure for sophisticated biological applications. The methylaminomethyl group at the C4 position is particularly suitable for bioconjugation, allowing the coumarin to be attached to biomolecules such as proteins or nucleic acids to probe biological processes.

The development of chemosensors based on this scaffold is a significant area of future research. By modifying the structure, it is possible to design sensors that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific metal ions or biomolecules. nih.gov For instance, coumarin derivatives have shown selectivity in detecting ions like Fe³⁺ and Al³⁺. nih.gov The goal is to create highly selective and sensitive probes for analytes within complex biological environments like living cells. Fluorescence microscopy imaging will remain a key tool to validate the utility of these new probes as biomarkers for cellular components or processes. nih.gov

Design of Next-Generation Optical and Smart Materials with Tunable Properties

The unique photochemical properties of coumarins, particularly their ability to undergo reversible [2+2] cycloaddition upon irradiation with UV light, make them ideal building blocks for smart materials. semanticscholar.orgnih.gov This photoreversible dimerization allows for the creation of materials whose properties, such as crosslinking, can be controlled by light. semanticscholar.org

Future research directions for this compound in this area include:

Photoreversible Polymers: Incorporating the coumarin moiety into polymer backbones, such as polyurethanes, to create networks that can be crosslinked (solidified) with one wavelength of UV light and de-crosslinked (liquefied) with another. semanticscholar.orgresearchgate.net This has potential applications in areas like self-healing materials and controlled-release systems.

Tunable Optical Materials: The high fluorescence quantum yield and sensitivity to the environment mean that materials containing this coumarin can have tunable optical properties. nih.gov This is relevant for applications such as organic light-emitting diodes (OLEDs) and as UV-light absorbers in ophthalmic materials. nih.govresearchgate.net

Functional Hydrogels: Creating photosensitive hydrogels that can change their structure or properties in response to light, which could be used in biomedical applications like tissue engineering or drug delivery. semanticscholar.org

By strategically designing polymers and other materials incorporating the this compound structure, researchers can develop next-generation smart materials with on-demand, light-tunable functionalities.

常见问题

Q. What are the standard synthetic pathways for preparing 4-Methylaminomethyl-7-methoxycoumarin?

Methodological Answer: The synthesis typically involves introducing the methylaminomethyl group at the 4-position of a 7-methoxycoumarin scaffold. A common approach is via nucleophilic substitution or reductive amination. For example, coupling 7-methoxycoumarin with methylamine derivatives under catalytic conditions (e.g., palladium or acid catalysis) can yield the target compound. Precursor modifications, such as halogenation at the 4-position, may facilitate functional group introduction. Reaction optimization should include monitoring via TLC or HPLC and purification via column chromatography .

Q. How should researchers handle solubility challenges for this compound in experimental settings?

Methodological Answer: Solubility varies with solvent polarity. For aqueous systems, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective co-solvents. Prepare stock solutions in DMSO (10 mg/mL) and dilute in buffer to avoid precipitation. For fluorescence-based assays, ensure solvent compatibility with detection systems (e.g., acetone for HPLC applications). Pre-saturation studies and sonication can enhance dissolution .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood with adequate ventilation. In case of inhalation, relocate to fresh air and seek medical attention. For spills, absorb with inert material (e.g., diatomaceous earth) and decontaminate with ethanol. Store in airtight containers away from light and moisture. Refer to SDS for hazard-specific guidelines (e.g., H315-H319 for skin/eye irritation) .

Advanced Research Questions

Q. How is this compound utilized as a fluorescent probe in enzymatic assays?

Methodological Answer: Its fluorescence properties (ex/em ~320/390 nm) make it ideal for monitoring cytochrome P450 (CYP) activity. Incubate with microsomal fractions or recombinant CYP isoforms and measure fluorescence intensity over time. Calibrate with known inhibitors (e.g., ketoconazole for CYP3A4) to validate isoform specificity. Adjust substrate concentration (1–50 µM) to avoid enzyme saturation .

Q. How can researchers resolve contradictions in reported solubility data for coumarin derivatives?

Methodological Answer: Discrepancies often arise from solvent purity, temperature, or measurement techniques. Systematically test solubility in controlled conditions (e.g., 25°C, inert atmosphere) using UV-Vis spectroscopy or gravimetric analysis. Cross-validate with computational models (e.g., COSMO-RS) to predict solvent interactions. Document batch-to-batch variability in synthesis .

Q. What methodologies are recommended for structural elucidation of this compound derivatives?

Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY) for functional group identification and mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography can resolve stereochemistry. Computational tools (DFT calculations) validate intramolecular interactions, such as hydrogen bonding or π-stacking, observed in spectroscopic data .

Q. How does this compound interact with multidrug resistance proteins in pharmacological studies?

Methodological Answer: Use cell lines overexpressing ABC transporters (e.g., P-glycoprotein) to assess efflux inhibition. Perform cytotoxicity assays (MTT/WST-1) with/without inhibitors (verapamil). Measure intracellular accumulation via fluorescence microscopy or flow cytometry. Compare IC₅₀ values to establish structure-activity relationships (SAR) .

Q. What environmental precautions are necessary when disposing of this compound waste?

Methodological Answer: Avoid discharge into water systems. Collect waste in labeled containers for incineration or chemical degradation. For biodegradation studies, use activated sludge models to assess persistence. Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。